molecular formula C14H14N2O3 B6331129 ethyl 3-[(4-acetylphenyl)amino]-2-cyanoprop-2-enoate CAS No. 58651-54-0

ethyl 3-[(4-acetylphenyl)amino]-2-cyanoprop-2-enoate

Cat. No.: B6331129
CAS No.: 58651-54-0
M. Wt: 258.27 g/mol
InChI Key: YLWURFDYJIVPMB-FMIVXFBMSA-N
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Description

Ethyl 3-[(4-acetylphenyl)amino]-2-cyanoprop-2-enoate is an organic compound with the molecular formula C14H14N2O3 It is a derivative of ethyl cyanoacrylate and features a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(4-acetylphenyl)amino]-2-cyanoprop-2-enoate typically involves a multi-step process. One common method includes the reaction of ethyl cyanoacetate with 4-acetylaniline in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-acetylphenyl)amino]-2-cyanoprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Ethyl 3-[(4-acetylphenyl)amino]-2-cyanoprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty polymers and adhesives.

Mechanism of Action

The mechanism of action of ethyl 3-[(4-acetylphenyl)amino]-2-cyanoprop-2-enoate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s structure allows it to participate in various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • (4-Acetylphenyl)amino 2,2-Dimethylpropanoate
  • (E)-1-(4-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one
  • N-(4-Acetylphenyl)maleic imide

Uniqueness

Its cyano group, in particular, allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

ethyl (E)-3-(4-acetylanilino)-2-cyanoprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-3-19-14(18)12(8-15)9-16-13-6-4-11(5-7-13)10(2)17/h4-7,9,16H,3H2,1-2H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWURFDYJIVPMB-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=C(C=C1)C(=O)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/NC1=CC=C(C=C1)C(=O)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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